1-Phenyl-4-vinyl-1H-1,2,3-triazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9N3 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
4-ethenyl-1-phenyltriazole |
InChI |
InChI=1S/C10H9N3/c1-2-9-8-13(12-11-9)10-6-4-3-5-7-10/h2-8H,1H2 |
InChI Key |
DZYAQDLVKHXWSA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN(N=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenyl 4 Vinyl 1h 1,2,3 Triazole and Its Derivatives
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high regioselectivity, mild reaction conditions, and broad functional group tolerance. ontosight.airsc.org This "click chemistry" approach is widely employed for the preparation of 1-phenyl-4-vinyl-1H-1,2,3-triazole. ontosight.ai
Regioselective Synthesis Strategies (1,4- vs. 1,5-Disubstitution)
The Huisgen 1,3-dipolar cycloaddition of azides and alkynes can theoretically yield two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. However, in the absence of a catalyst, the reaction is often slow and lacks regioselectivity, resulting in a mixture of both isomers. researchgate.net The introduction of a copper(I) catalyst dramatically accelerates the reaction and, in the case of terminal alkynes, almost exclusively directs the synthesis towards the 1,4-disubstituted isomer. researchgate.netnih.gov This high regioselectivity is a key advantage of the CuAAC reaction.
For the synthesis of this compound, the reaction between phenylazide and but-1-en-3-yne (vinylacetylene) in the presence of a Cu(I) catalyst selectively yields the desired 1,4-isomer. While the standard CuAAC reaction with terminal alkynes reliably produces 1,4-disubstituted triazoles, the synthesis of the 1,5-disubstituted isomers typically requires alternative catalysts, such as ruthenium(II), or the use of internal alkynes, which can be more challenging. researchgate.netnih.gov
Recent advancements have also explored the use of different catalytic systems to control regioselectivity. For instance, visible-light-initiated copper(I) catalysis has been reported for the selective synthesis of 5-alkynyl trisubstituted 1,2,3-triazoles. researchgate.net However, for the specific synthesis of this compound, the standard Cu(I) catalyzed reaction remains the most direct and efficient method for obtaining the 1,4-disubstituted product.
One-Pot Reaction Protocols for Triazole Core Formation
To enhance synthetic efficiency and avoid the isolation of potentially hazardous azide (B81097) intermediates, one-pot reaction protocols have been developed. These methods typically involve the in situ generation of the organic azide followed by the copper-catalyzed cycloaddition with the alkyne.
Another approach utilizes a three-component coupling of an organic halide (e.g., benzyl (B1604629) halide), sodium azide, and a terminal alkyne over a copper(II) sulfate (B86663) catalyst supported on alumina (B75360) under ball-milling conditions, which proceeds without a solvent. rsc.org This mechanochemical approach offers a greener alternative to traditional solution-phase synthesis. Furthermore, multicomponent syntheses in water using copper nanoparticles on activated carbon as a catalyst have been reported for the synthesis of various triazoles from organic halides, sodium azide, and alkynes. conicet.gov.ar
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| Iodobenzene, NaN₃, 1-trimethylsilyl-2-vinyl acetylene (B1199291) | Cu(I), L-proline, TBAF | 1-Phenyl-4-vinyl-1,2,3-triazole | 73 | psu.edu |
| Phenylacetylene, Methyl Iodide, NaN₃ | CuSO₄·5H₂O, Sodium ascorbate (B8700270) | 1-Methyl-4-phenyl-1H-1,2,3-triazole | - | nih.gov |
| Alkyl/Benzyl halides, NaN₃, Terminal alkynes | Cu/Al₂O₃, ball-milling | 1,4-Disubstituted 1,2,3-triazoles | High | rsc.org |
| Organic halides, NaN₃, Alkynes | CuNPs/C, H₂O, 70°C | 1,4-Disubstituted 1,2,3-triazoles | Good | conicet.gov.ar |
Copper-Mediated Nitrogenation and Multi-Component Reactions
Copper-catalyzed multicomponent reactions (MCRs) provide a powerful tool for the rapid assembly of complex molecules like substituted triazoles from simple starting materials in a single step. These reactions often involve the formation of multiple bonds in a cascade fashion.
For instance, a copper-catalyzed nitrogenation of alkynes and alkenes has been described for the synthesis of sulfur-containing triazoles, where sulfoxides and azides serve as the sulfur and nitrogen sources, respectively. frontiersin.org While not directly producing the vinyl derivative, this highlights the versatility of copper catalysis in forming the triazole ring with various functionalities.
More relevant to the synthesis of highly substituted vinyl triazoles, Cu/Pd transmetalation relay catalysis has been employed for the modular synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from alkynes, azides, and aryl halides. researchgate.net This strategy could potentially be adapted for the synthesis of functionalized this compound derivatives.
Furthermore, copper nanoparticles on activated carbon have been shown to be effective catalysts for the multicomponent synthesis of β-hydroxy-1,2,3-triazoles from epoxides, alkynes, and sodium azide in water. acs.orgnih.gov This demonstrates the potential of using readily available starting materials in copper-catalyzed MCRs to access functionalized triazoles.
Transition Metal-Free Synthesis Routes for Vinyl Triazoles
While copper catalysis is highly efficient, the development of transition-metal-free synthetic methods is of great interest to avoid potential metal contamination in the final products, which is particularly crucial for applications in materials science and medicinal chemistry.
Inorganic Base-Promoted Hydroamination of Alkynes
A novel and environmentally friendly approach for the synthesis of vinyl triazole derivatives involves the direct hydroamination of alkynes with triazoles, promoted by an inorganic base under transition-metal-free conditions. rsc.orgrsc.org This method relies on the anti-Markovnikov addition of the triazole to the alkyne.
In a typical procedure, the reaction of a 1,2,3-triazole with an aryl acetylene is carried out in the presence of an inorganic base such as cesium carbonate (Cs₂CO₃) in a solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.orgrsc.org This method demonstrates good functional group tolerance for a range of substituted aryl alkynes. rsc.org The use of an inexpensive and readily available basic system makes this a practical and cost-effective alternative to metal-catalyzed methods. rsc.org
| Triazole | Alkyne | Base/Solvent | Product | Yield (%) | Reference |
| 1,2,3-triazole | Aryl acetylene | Cs₂CO₃ / DMSO | N-vinyl-1,2,3-triazole derivatives | Good | rsc.orgrsc.org |
Strategies for Vinyl Moiety Introduction and Functionalization
The introduction of the vinyl group can be achieved either by starting with a vinyl-containing building block or by generating the vinyl group on a pre-formed triazole ring.
One direct strategy is the use of a vinyl-containing alkyne, such as but-3-yn-1-ol, in the CuAAC reaction. The resulting hydroxy-functionalized triazole can then be dehydrated using reagents like phosphorus oxychloride (POCl₃) to yield the desired 1-substituted-4-vinyl-1,2,3-triazole. psu.edu
Alternatively, the vinyl group can be introduced through elimination reactions. For example, N-vinyl derivatives of 4-aryl-1H-1,2,3-triazoles can be synthesized via potassium carbonate-promoted dehydrohalogenation of the corresponding 4-aryl-1-(2-haloalkyl)-1H-1,2,3-triazoles. These N-vinyl triazoles can be further functionalized, for instance, through a Heck coupling reaction.
The functionalization of the vinyl group itself on the triazole ring opens up possibilities for creating a wide array of monomers for polymerization. The resulting 4-vinyl-1,2,3-triazole monomers can be homo- or copolymerized using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to produce polymeric materials with unique properties. psu.edu The reactivity of the vinyl group allows for its incorporation into various polymer architectures, making this compound a valuable monomer for the development of advanced materials. psu.edursc.org
Post-Cycloaddition Elimination Reactions
A prevalent strategy for introducing the vinyl group onto the 1,2,3-triazole ring involves a cycloaddition reaction followed by an elimination step. This two-step sequence often begins with the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC).
One approach involves the reaction of an azide with an alkyne bearing a leaving group on the carbon atom adjacent to the triple bond. For instance, the solid-phase synthesis of 4-vinyl-1,2,3-triazoles can be achieved through a Cu-catalyzed [3+2] cycloaddition followed by an elimination reaction. researchgate.net In a related homogeneous reaction, phenyl-1,2,3-triazoles containing an (E)-vinyl halide group have been synthesized in a one-pot, three-component reaction. This involves the reaction of an azidophenylacrylic acid with an N-halosuccinimide and a terminal alkyne, catalyzed by a LiOAc/CuI–sodium ascorbate system. researchgate.net The reaction proceeds via cycloaddition and subsequent elimination of water.
A notable example is the synthesis of 1-(E)-styryl-4-substituted-1,2,3-triazoles using a traceless sulfone linker on a solid support. The key steps include the alkylation of a sulfinate resin with (2-azido-1-iodoethyl)benzene, followed by a [3+2] cycloaddition with various terminal alkynes in the presence of CuI. The final vinyl-triazole product is released from the solid support through a base-mediated elimination process. researchgate.net
| Reactants | Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|
| Polymer-bound azide, terminal alkyne | Cu-catalysis, then elimination | 4-vinyl-1,2,3-triazole | Solid-phase synthesis | researchgate.net |
| (E)-3-(4-azidophenyl)acrylic acid, N-halosuccinimide, 1-alkyne | LiOAc/CuI-sodium ascorbate, MeCN-H2O | Phenyl-1,2,3-triazole with (E)-vinyl halide | One-pot, three-component reaction | researchgate.net |
| Sulfinate resin with (2-azido-1-iodoethyl)benzene, terminal alkyne | CuI, then base-mediated elimination | 1-(E)-styryl-4-substituted-1,2,3-triazole | Traceless solid-phase synthesis | researchgate.net |
Wittig-Type Transformations to Form Vinyl Substituents
The Wittig reaction provides a reliable method for converting aldehydes and ketones into alkenes, and this transformation has been successfully applied to the synthesis of 4-vinyl-1,2,3-triazoles. nih.govrsc.org This approach typically involves the preparation of a 1,2,3-triazole-4-carbaldehyde, which then undergoes olefination.
The synthesis of 1,4-disubstituted-1,2,3-triazolostilbenes has been achieved through the Wittig reaction of 1-substituted-1,2,3-triazole-4-carbaldehydes with appropriate phosphonium (B103445) ylides. researchgate.net The reaction mechanism involves the nucleophilic attack of the ylide on the aldehyde, leading to a betaine (B1666868) intermediate which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org This method offers the advantage of forming the carbon-carbon double bond with high regioselectivity. For instance, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be reacted with various thiophene-containing phosphorus ylides to generate triazole-thienostilbenes as mixtures of cis- and trans-isomers. researchgate.net
| Triazole Substrate | Wittig Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Thiophene-containing phosphonium ylides | Triazole-thienostilbenes | 13-91% (isolated yields for various derivatives) | researchgate.net |
Advanced Synthetic Techniques
To facilitate high-throughput synthesis and purification, solid-phase and liquid-phase organic synthesis methodologies have been adapted for the preparation of 1,2,3-triazoles.
Solid-Phase Organic Synthesis (SPOS) Methodologies
Solid-phase organic synthesis (SPOS) offers significant advantages in terms of simplified purification and the potential for automation. In the context of 1,2,3-triazole synthesis, SPOS often involves immobilizing either the azide or the alkyne component onto a solid support.
A common strategy is the use of polymer-bound azides, which can be reacted with a variety of alkynes in solution. researchgate.net After the cycloaddition reaction, the desired triazole can be cleaved from the resin. For the synthesis of vinyl-substituted triazoles, a traceless linker approach is particularly elegant. For example, a sulfone linker has been employed for the synthesis of 1-(E)-styryl-4-substituted-1,2,3-triazoles. researchgate.net The triazole is constructed on the solid support, and the final product is released via a base-mediated elimination that concurrently forms the vinyl group.
| Solid Support Strategy | Key Reaction Steps | Product Release | Advantage | Reference |
|---|---|---|---|---|
| Polymer-bound azide | [3+2] Cycloaddition with alkyne | Cleavage from resin | Facilitated purification | researchgate.net |
| Traceless sulfone linker | Sulfone alkylation, [3+2] cycloaddition | Base-mediated elimination | Traceless release of vinyl product | researchgate.net |
Liquid-Phase Organic Synthesis (LPOS) with Polymer Supports
Liquid-phase organic synthesis (LPOS) combines the advantages of homogeneous solution-phase chemistry with the simplified purification of solid-phase techniques by using soluble polymer supports. This approach allows for reactions to occur in solution, thus avoiding the kinetic limitations sometimes observed in SPOS.
For the synthesis of 1,2,3-triazoles, polymers can be used as supports for the copper catalyst. mdpi.com More directly related to LPOS, a liquid-phase traceless route to 3,5-disubstituted-1,2,4-triazoles has been developed using polyethylene (B3416737) glycol (PEG6000) as a soluble polymer support. researchgate.net The heterocycle is constructed on the PEG-modified support, and the final product is cleaved tracelessly. This methodology demonstrates the potential for applying LPOS to the synthesis of 1,2,3-triazoles, including vinyl-substituted derivatives, by adapting the linker and cleavage strategies.
Alternative Cycloaddition and Condensation Approaches
While the CuAAC reaction is a dominant method, alternative strategies for constructing the triazole ring have been explored, particularly for accessing specific substitution patterns.
Modified Wolff's Cyclocondensation for N-Vinyl-1,2,3-triazoles
The Wolff cyclocondensation offers a pathway to 1,2,3-triazoles that does not rely on azides as starting materials. A modified version of this reaction has been effectively used to prepare N-vinyl-1,2,3-triazole monomers in high yields. nih.govrsc.orgrsc.org This method involves the reaction of 2-aminoethanol with α-diazo-β-oxoamides. nih.govrsc.org This approach is considered a valuable alternative to click chemistry, especially for the synthesis of N-vinyl derivatives, and avoids the use of potentially explosive azide compounds. nih.govrsc.org The resulting N-vinyl-1,2,3-triazole monomers can be subsequently polymerized to produce poly(N-vinyl-1,2,3-triazole)s. rsc.org
[3+2] Cycloaddition Reactions Involving Diazo Compounds
The [3+2] cycloaddition, particularly the Huisgen 1,3-dipolar cycloaddition, stands as a cornerstone for the synthesis of 1,2,3-triazoles. udel.edusigmaaldrich.com This reaction involves the concertedly proceeding reaction of a 1,3-dipole, such as an azide, with a dipolarophile, like an alkyne, to form a five-membered heterocyclic ring. udel.edu The use of diazo compounds as precursors to the 1,3-dipole or as a direct reacting partner offers a versatile route to substituted triazoles. nih.gov
A prevalent and highly efficient method for constructing the 1-phenyl-4-substituted-1H-1,2,3-triazole scaffold is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry." nih.govmasterorganicchemistry.com This reaction typically involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst.
A plausible and widely utilized route to this compound involves a two-step sequence commencing with a [3+2] cycloaddition to form a stable precursor, followed by a subsequent functional group transformation to install the vinyl moiety.
One common strategy begins with the CuAAC reaction of phenylazide with a suitable propargyl alcohol derivative to yield (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. This intermediate is a known compound and serves as a versatile precursor. guidechem.comnih.govresearchgate.net
Following the formation of the triazole core, the vinyl group can be introduced via several methods. A prominent approach is the Wittig reaction, which converts aldehydes or ketones into alkenes. wikipedia.org This would involve the oxidation of the precursor, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, to the corresponding aldehyde, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde. Subsequent reaction of this aldehyde with a suitable phosphonium ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would then yield the desired this compound. masterorganicchemistry.comwikipedia.org The synthesis of the related 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde and its successful application in Wittig reactions has been documented, suggesting the viability of this approach. researchgate.net
Alternatively, the vinyl group can be generated through an elimination reaction. The hydroxyl group of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol can be converted into a good leaving group, for instance, by tosylation or conversion to a halide. Subsequent base-induced elimination would then furnish the target vinyl compound.
The following table summarizes a representative synthesis of a 1,4-disubstituted triazole using a [3+2] cycloaddition reaction.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield |
| Phenylacetylene | Methyl azide (in situ from MeI and NaN₃) | CuSO₄·5H₂O, Sodium ascorbate | DMSO/H₂O | Room Temperature, 24h | 1-Methyl-4-phenyl-1H-1,2,3-triazole | High |
This table illustrates a typical CuAAC reaction for the synthesis of a 1,4-disubstituted triazole, a reaction type central to the synthesis of the precursor for this compound. nih.gov
Molecular Iodine-Mediated Coupling Cyclization
Molecular iodine has emerged as a versatile reagent and catalyst in organic synthesis, promoting a variety of transformations, including the formation of heterocyclic compounds. wikipedia.org Iodine-mediated reactions for the synthesis of 1,2,3-triazoles often proceed under metal-free conditions, offering an attractive alternative to copper-catalyzed methods. guidechem.com
One notable iodine-mediated approach involves the formal [2+2+1] cyclization of methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide to produce 4-aryl-NH-1,2,3-triazoles. guidechem.com Another strategy demonstrates the synthesis of 1,4-disubstituted 1,2,3-triazoles from anilines, aryl alkenes or alkynes, and N-tosylhydrazines using molecular iodine under an oxygen atmosphere. wikipedia.org This reaction proceeds via sequential C-N and N-N bond formation. wikipedia.org
While these methods are effective for the synthesis of aryl-substituted triazoles, their direct application to the synthesis of this compound is less straightforward. The reaction conditions and starting materials are generally tailored for the introduction of aryl or alkyl groups at the 4-position of the triazole ring.
A plausible, though less direct, iodine-mediated route to the target compound could involve the synthesis of a 4-iodo-1-phenyl-1H-1,2,3-triazole intermediate. This could potentially be achieved through a copper-catalyzed cycloaddition of an azide and a 1-iodoalkyne. rsc.org The resulting 4-iodotriazole could then undergo a subsequent palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling with a vinyl-containing organometallic reagent, to introduce the desired vinyl group.
The table below outlines the conditions for a general iodine-mediated synthesis of 1,4-disubstituted 1,2,3-triazoles.
| Reactant 1 | Reactant 2 | Reactant 3 | Reagent | Solvent | Conditions | Product | Yield |
| Aniline | Phenylacetylene | N-Tosylhydrazine | I₂ (1.2 equiv.), O₂ atmosphere | DMSO | 120 °C, 4h | 1,4-Diphenyl-1H-1,2,3-triazole | 89% |
This table exemplifies the conditions for an iodine-mediated synthesis of a 1,4-disubstituted triazole, highlighting a metal-free approach to the triazole core. wikipedia.org
Reactivity and Mechanistic Investigations of 1 Phenyl 4 Vinyl 1h 1,2,3 Triazole Systems
C-H Bond Activation Studies in Triazole Derivatives
The activation of carbon-hydrogen (C-H) bonds is a foundational process in organic synthesis, allowing for the direct functionalization of otherwise inert bonds. bohrium.comnih.gov In the context of 1-Phenyl-4-vinyl-1H-1,2,3-triazole and its derivatives, C-H activation, particularly at the vinylic C(sp²)-H bond, serves as a critical step for creating new carbon-carbon bonds, for instance, in Heck-type cross-coupling reactions. bohrium.comresearchgate.net Theoretical studies utilizing density functional theory (DFT) have provided significant insights into the mechanisms governing these transformations, especially when catalyzed by transition metal complexes like palladium acetate (B1210297). nih.govresearchgate.net
Theoretical investigations have elucidated the mechanism of C(sp²)-H activation in this compound derivatives catalyzed by palladium acetate. The catalytic cycle is initiated by the coordination of the triazole derivative to the palladium catalyst. researchgate.net The nitrogen atoms of the 1,2,3-triazole ring play a crucial role, acting as directing groups that guide the catalyst to the target C-H bond. bohrium.comnih.gov
The primary steps in the proposed mechanism are:
Coordination: The this compound derivative preferentially coordinates to the palladium(II) acetate complex. This coordination primarily occurs through the N-3 atom of the triazole ring, forming an activated species. researchgate.netresearchgate.net
C-H Activation: The key activation step involves a concerted metalation-deprotonation (CMD) pathway. nih.gov In this process, a proton is transferred from the terminal vinyl carbon to one of the acetate ligands on the palladium center. bohrium.comnih.govresearchgate.net This concerted step has a low activation energy and results in the formation of a C(sp²)-Pd bond and an acetic acid molecule, leading to a highly stable intermediate. researchgate.netresearchgate.net
This mechanism highlights a direct and efficient pathway for functionalizing the vinyl group, which is a crucial first step for subsequent cross-coupling reactions. researchgate.net The concerted nature of the proton transfer is a key feature, avoiding the formation of high-energy intermediates. bohrium.comnih.gov
The electronic nature of substituents on the phenyl ring of this compound derivatives significantly influences the energetics and outcomes of the C-H activation reaction. Studies have explored derivatives with electron-donating groups (EDG) like methyl (CH₃) and methoxy (B1213986) (OCH₃), and electron-withdrawing groups (EWG) like nitro (NO₂) at the para position of the phenyl ring. bohrium.comnih.govresearchgate.netresearcher.life
| Substituent (R) at para-position | Electronic Nature | Effect on Activation Energy |
|---|---|---|
| -H | Neutral | Baseline |
| -CH₃ | Electron-Donating | Reduces activation barrier |
| -OCH₃ | Electron-Donating | Reduces activation barrier |
| -NO₂ | Electron-Withdrawing | Discreetly increases activation barrier |
Data synthesized from theoretical studies on reaction energetics. researchgate.netresearchgate.net
Detailed mechanistic studies have revealed specific preferences in the coordination and subsequent proton transfer steps of the palladium-catalyzed C-H activation. researchgate.net The 1,2,3-triazole ring acts as a bidentate directing group, but coordination is not equal among its nitrogen atoms. elsevierpure.comresearchgate.net
Theoretical calculations confirm that the palladium acetate complex preferentially coordinates via the N-3 atom of the 1,2,3-triazole ring. researchgate.netresearchgate.net This coordination mode positions the vinyl group's C=C double bond facing the palladium atom, with a terminal hydrogen atom pointing toward an oxygen atom of the acetate ligand. researchgate.net This geometric arrangement is crucial for facilitating the subsequent proton transfer.
The activation of the C(sp²)-H bond proceeds via a concerted proton transfer from the terminal vinyl carbon to one of the acetate groups. bohrium.comnih.govresearchgate.net This process has a low activation energy, typically calculated to be below 10 kcal/mol, and leads to the formation of a stable bicyclic intermediate where both the N-3 atom and the terminal vinyl carbon are coordinated to the palladium atom. researchgate.net An alternative pathway involving coordination of the palladium complex to the C=C double bond was found to have a much higher activation energy and is therefore considered less favorable. researchgate.net
Polymerization Kinetics and Growth Mechanisms
Vinyl-1,2,3-triazoles, including this compound, are valuable monomers for creating functional polymers due to the unique properties of the triazole ring, such as its high dipole moment and ability to form hydrogen bonds. nih.govresearchgate.net The polymerization of these monomers can be achieved through various techniques, including conventional free radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT).
Conventional free radical polymerization is a straightforward method for synthesizing polymers from vinyl-1,2,3-triazole monomers. rsc.org This method typically involves an initiator, such as 2,2′-azobis(isobutyronitrile) (AIBN), which thermally decomposes to generate radicals that initiate the polymerization chain reaction. tandfonline.com
Studies on the free-radical polymerization of various N-vinyltriazoles have shown that the reaction kinetics and polymer properties are influenced by the reaction medium. researchgate.net For instance, the polymerization often accelerates in proton-donor solvents. researchgate.net The resulting poly(vinyl-1,2,3-triazole)s often exhibit high glass transition temperatures (Tg), indicating good thermal stability. rsc.org For example, a series of poly(N-vinyl-1,2,3-triazole)s showed Tg values in the range of 196–212 °C. rsc.org
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and robust controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. tandfonline.comethz.ch This method has been successfully applied to 4-vinyl-1,2,3-triazole monomers. tandfonline.com
In a typical RAFT polymerization of a vinyl-1,2,3-triazole derivative, a RAFT agent, such as S-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)-trithiocarbonate (DMP), is used in conjunction with a radical initiator like AIBN. tandfonline.com Kinetic studies have demonstrated that the polymerization process follows pseudo-first-order kinetics with respect to the monomer concentration. tandfonline.comfigshare.com A key characteristic of this controlled process is the linear increase of the polymer's molecular weight with monomer conversion, while maintaining a low polydispersity index (PDI) throughout the reaction. tandfonline.comfigshare.com The ability to use RAFT polymerization opens up possibilities for creating well-defined block copolymers and other advanced materials based on the this compound scaffold. tandfonline.com
| Kinetic Feature | Observation in RAFT of Vinyl-1,2,3-triazoles |
|---|---|
| Polymerization Rate | Follows pseudo-first-order kinetics |
| Molecular Weight vs. Conversion | Linear increase |
| Polydispersity Index (PDI) | Remains low throughout polymerization |
Summary of kinetic findings for RAFT polymerization of vinyl-1,2,3-triazole monomers. tandfonline.comfigshare.com
Photoinitiated Polymerization Pathways
The polymerization of vinyl-1,2,3-triazoles has garnered attention for the creation of functional polymers. rsc.orgresearchgate.net While a broad library of vinyl-1,2,3-triazole-based monomers has been reported, their polymerization is an area of ongoing development. researchgate.net For N-vinyl-1,2,3-triazole monomers, synthesis via methods like the modified Wolff's cyclocondensation has been followed by conventional free radical polymerization to yield a series of poly(N-vinyl-1,2,3-triazole)s. rsc.org These polymers have been shown to exhibit high glass transition temperatures (196–212 °C), significantly higher than commodity polymers like polystyrene (100 °C). rsc.org
Studies on the free-radical polymerization of various N-vinyltriazoles have shown that the reaction accelerates in the presence of proton-donor solvents. researchgate.net The specific arrangement of nitrogen atoms in the triazole ring has been found to be a determining factor for polymerizability. researchgate.net While these studies establish the viability of free radical polymerization for vinyl triazole systems, specific research focusing exclusively on the photoinitiated pathways for this compound is not extensively detailed in the literature. However, free radical polymerization, which can be initiated by various methods including thermal and photoinitiation, remains a key method for polymerizing this class of monomers. rsc.orgethz.ch An alternative initiator-free method that has been demonstrated is an acid-triggered Reversible Addition–Fragmentation Chain-Transfer (RAFT) polymerization, which can operate in the dark without conventional radical initiators. ethz.ch
Chemical Transformations and Intramolecular Processes
Intermolecular Reactivity in Heck-Type Reactions
The this compound system demonstrates significant reactivity in palladium-catalyzed Heck-type reactions. A notable example is the stereoselective, base-free Heck coupling with 1,4-naphthoquinone derivatives to synthesize naphthoquinone-triazole hybrids. researchgate.netbohrium.com This reaction proceeds in good to excellent yields and represents the first documented instance of a Heck coupling between these two molecular cores without the use of a base additive. researchgate.net
The reaction is catalyzed by palladium(II) acetate, Pd(OAc)₂. researchgate.net Mechanistic investigations, supported by Density Functional Theory (DFT) calculations, provide insight into the reaction pathway. researchgate.net The catalytic cycle is initiated by the coordination of the basic nitrogen atoms of the 1,2,3-triazole ring to the cationic palladium center, forming an activated species. researchgate.net This is followed by the activation of the C(sp²)-H bond at the terminal vinyl carbon. A key step in this activation is a concerted proton transfer from the vinyl group to one of the acetate ligands, a process characterized by a low activation energy. researchgate.net This C-H activation leads to the formation of a palladacycle intermediate, which then proceeds with the coupling step to form the new C-C bond. researchgate.netresearchgate.net
Table 1: Key Components in the Heck-Type Reaction of this compound Derivatives
| Component | Role | Example |
| Vinyl Triazole | Alkene Substrate | This compound |
| Unsaturated Halide | Coupling Partner | 3-halo-1,4-Naphthoquinones |
| Catalyst | Facilitates C-C bond formation | Palladium(II) acetate (Pd(OAc)₂) |
| Base | Typically used but unnecessary in this specific reaction | N/A |
Tautomerism and Regioisomeric Reactivity of Vinyl Triazoles
The reactivity of vinyl triazoles is influenced by both tautomerism within the triazole ring and the specific substitution pattern (regioisomerism) of the vinyl group.
Tautomerism: The parent 1,2,3-triazole ring exists as two primary tautomeric forms: the 1H- and 2H-1,2,3-triazoles. wikipedia.orgnih.govresearchgate.net The equilibrium between these forms is influenced by the physical state and solvent. nih.govrsc.org In the gas phase, the 2H tautomer is generally more stable, while the 1H form can be favored in polar solvents. nih.govrsc.org This tautomerism is significant in reactions involving N-unsubstituted triazoles, where rapid proton exchange can lead to mixtures of N-1 and N-2 substituted products. nih.gov For this compound, the N-1 position is blocked by the phenyl group, preventing this specific tautomerization.
Regioisomeric Reactivity: The position of the vinyl group on the triazole ring (e.g., at C-4 versus C-5) creates regioisomers with distinct chemical properties. ug.edu.ghacs.org The free radical copolymerization of 1,4- and 1,5-vinyl-1,2,3-triazole regioisomers with styrene has been studied to determine their reactivity ratios. ug.edu.ghepa.gov These studies reveal significantly different polymerization behaviors, which are attributed to the electronic and steric effects of the monomers. ug.edu.gh
It was found that 1,5-vinyl-triazoles are generally more reactive than their 1,4-vinyl-triazole counterparts in these copolymerizations. ug.edu.ghepa.gov In the case of 1,4-vinyl-triazoles, their reactivity is quite similar to that of styrene, leading to the formation of random copolymers. ug.edu.gh In contrast, the higher reactivity of the 1,5-isomers indicates a different propensity to add to the growing polymer chain. ug.edu.gh
Table 2: Reactivity Ratios for Copolymerization of Vinyl-1,2,3-Triazole Regioisomers with Styrene (M₁)
| Vinyl Triazole Monomer (M₂) | r₁ (styrene) | r₂ (vinyl triazole) | Copolymer Type Tendency |
| 1-methyl-4-vinyl-triazole | 0.90 | 0.87 | Random |
| 1-benzyl-4-vinyl-triazole | 1.62 | 0.50 | Alternating/Random |
| 1-octyl-4-vinyl-triazole | 1.97 | 0.54 | Alternating/Random |
| 1-benzyl-5-vinyl-triazole | 0.34 | 0.49 | Alternating |
| 1-octyl-5-vinyl-triazole | 0.13 | 0.66 | Alternating |
| Data sourced from studies on free radical polymerization in 1,4-dioxane at 65 °C. ug.edu.ghepa.gov |
Reactions with Nucleophiles and Electrophiles in Vinyl Azide (B81097) Chemistry
The reactivity of the vinyl group in this compound towards nucleophiles and electrophiles is dictated by the electronic properties of the triazole ring. The 1,2,3-triazole moiety generally acts as an electron-withdrawing group, which decreases the electron density of the attached vinyl double bond.
Reactions with Nucleophiles: The electron-deficient nature of the C=C double bond makes it susceptible to nucleophilic attack, similar to the mechanism seen in Michael additions. This type of reactivity has been demonstrated for other vinyl-N-heteroarenes, which undergo addition/elimination cascades with nucleophiles. mdpi.com In a proposed mechanism for the base-catalyzed addition of N-H bonds across alkynes to form vinyl triazoles, a key step involves the formation of a kinetically stable alkenyl anion intermediate. rsc.org While this describes the synthesis, it underscores the stability of a negative charge on the vinyl carbon framework, which is consistent with susceptibility to nucleophilic addition.
Reactions with Electrophiles: Conversely, the electron-withdrawing character of the triazole ring deactivates the vinyl group towards electrophilic addition. Compared to electron-rich alkenes such as styrene, the double bond in this compound is less likely to react with electrophiles. While specific studies detailing the electrophilic addition reactions for this particular compound are limited, the general principle of reduced reactivity for electron-poor alkenes applies. The synthesis of vinyl triazoles often proceeds via "click chemistry" (azide-alkyne cycloaddition), a highly efficient process that highlights the utility of the triazole core in modular synthesis. nih.govresearchgate.net
Polymeric Architectures and Advanced Materials Derived from 1 Phenyl 4 Vinyl 1h 1,2,3 Triazole Monomers
Homo- and Copolymerization of Vinyl Triazole Monomers
The vinyl group on the 1-phenyl-4-vinyl-1H-1,2,3-triazole monomer provides a reactive handle for polymerization, allowing for the creation of a variety of macromolecular structures. The synthesis of this monomer family is notably modular, often leveraging the efficiency of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". psu.edunih.gov This approach allows for the straightforward introduction of diverse functional groups, setting the stage for tailored polymer synthesis. psu.edu
Synthesis of Poly(this compound) Homopolymers
The homopolymer of this compound is synthesized through the polymerization of the corresponding monomer. A key synthetic route to the this compound monomer involves a one-pot reaction using iodobenzene, sodium azide (B81097), and a vinyl-containing alkyne like 1-trimethylsilyl-2-vinyl acetylene (B1199291). psu.edu In this process, an azidobenzene (B1194522) intermediate is formed in situ and subsequently undergoes a Cu(I)-catalyzed cycloaddition with the vinyl acetylene to yield the desired vinyl triazole monomer. psu.edu
Once the monomer is obtained, standard polymerization techniques can be applied. For instance, reversible addition-fragmentation chain-transfer (RAFT) polymerization has been successfully used to produce poly(this compound). This controlled radical polymerization method allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The resulting homopolymer exhibits notable thermal properties, with a reported glass transition temperature (Tg) of 148 °C, which is significantly higher than that of common vinyl polymers like polystyrene. psu.edursc.org This enhanced thermal stability is a characteristic feature attributed to the rigid, polar triazole ring in the polymer structure. psu.edu
Copolymer Systems: Reactivity Ratios and Monomer Integration
Copolymerization is a powerful strategy to modify polymer properties by incorporating two or more different monomer units into a single polymer chain. The behavior of monomers in a copolymerization reaction is described by their reactivity ratios, r₁ and r₂. These ratios indicate the preference of a growing polymer chain ending in one type of monomer unit to add the same monomer (r > 1) or the other comonomer (r < 1).
While specific reactivity ratios for this compound with various comonomers are not widely documented in the cited literature, the principles can be illustrated with related systems. Copolymerization studies are crucial for understanding how vinyl triazole monomers integrate into polymer chains and for predicting the final copolymer composition and microstructure. tsijournals.com For example, in the copolymerization of 3-(trimethoxysilyl) propyl methacrylate (B99206) (TMSPM, M₁) with N-vinyl pyrrolidone (VP, M₂), the reactivity ratios were found to be r₁ = 3.722 and r₂ = 0.097. tsijournals.com This indicates that a growing chain ending in TMSPM preferentially adds another TMSPM monomer, while a chain ending in VP is more likely to add a TMSPM monomer than another VP unit. The product r₁r₂ (0.36) being less than 1 suggests a tendency towards random incorporation, albeit with a higher proportion of the more reactive monomer. tsijournals.com
The table below illustrates the concept with data from the TMSPM/NVP system, showing how the copolymer composition changes with the initial monomer feed.
| Feed Mole Fraction of M₁ (f₁) | Copolymer Mole Fraction of M₁ (F₁) | Feed Mole Fraction of M₂ (f₂) | Copolymer Mole Fraction of M₂ (F₂) |
|---|---|---|---|
| 0.18 | 0.56 | 0.82 | 0.44 |
| 0.33 | 0.72 | 0.67 | 0.28 |
| 0.46 | 0.80 | 0.54 | 0.20 |
| 0.64 | 0.88 | 0.36 | 0.12 |
| 0.79 | 0.94 | 0.21 | 0.06 |
This interactive table demonstrates the relationship between monomer feed composition and copolymer composition for a representative system, based on findings for TMSPM (M₁) and N-vinyl pyrrolidone (M₂). tsijournals.com Similar studies for this compound would be essential for designing copolymers with specific properties.
Diverse Triazole-Incorporated Polymeric Materials
The 1,2,3-triazole ring is a versatile building block that can be incorporated into polymer structures in two primary ways: as a key part of the polymer backbone or as a functional pendant group attached to the main chain.
Polymers with Triazole Units in the Main Chain
Polymers featuring 1,2,3-triazole units integrated directly into the main chain are often synthesized via step-growth polymerization, particularly through CuAAC reactions. nih.govmdpi.com This method typically involves the polymerization of AB-type monomers (containing both an azide and an alkyne group) or the reaction between AA-type (diazide) and BB-type (dialkyne) monomers. nih.gov This synthetic strategy is highly efficient and allows for the creation of "dense" polytriazole backbones. nih.govmdpi.com
These polymers are noted for their distinct properties, which stem from the dense arrangement of polar, aromatic triazole rings. mdpi.com For instance, polymers synthesized from 3-azido-1-propyne derivatives can exhibit thermoresponsive behavior in aqueous solutions, with their solubility changing at a lower critical solution temperature (LCST). rsc.org The strong dipole-dipole interactions between the triazole units can, however, sometimes lead to poor solubility in common organic solvents, a challenge that can be overcome by introducing solubilizing side chains. mdpi.com The thermal properties, such as the melting point, of these main-chain polytriazoles are influenced by the isomeric structure (1,4- vs. 1,5-disubstituted triazoles) formed during polymerization. nih.gov
Functional Polymers Featuring Triazole Pendant Groups
Attaching 1,2,3-triazole moieties as side groups or pendant groups to a polymer backbone is another common architectural motif. This can be achieved either by polymerizing a monomer that already contains the triazole ring, such as this compound, or by post-polymerization modification. psu.edu The latter approach often uses click chemistry to attach azide- or alkyne-functionalized triazole precursors onto a polymer with complementary functional groups.
This pendant architecture allows for the properties of a known polymer backbone (e.g., polystyrene, polyacrylates) to be modified by the introduction of the highly polar and functional triazole group. These pendant triazoles can act as ligands for metal ions, participate in hydrogen bonding, and enhance the thermal stability of the parent polymer. psu.edu For example, π-conjugated polymers with pendant triazole groups have been synthesized and investigated for their electronic properties and potential use as fluorescent chemosensors. rsc.org
Performance-Driven Applications in Materials Science
The unique combination of properties afforded by the this compound unit—including its high polarity, aromaticity, thermal stability, and ability to coordinate with metals—has led to its exploration in a variety of advanced materials applications.
| Application Area | Function of Triazole Polymer | Example |
|---|---|---|
| Environmental Remediation | Complexation with heavy metal ions | Polymers with pendant triazoles used for the removal of ions like Cu²⁺ and Pb²⁺ from wastewater. researchgate.net |
| Electronics & Sensors | Fluorescence quenching upon binding to analytes | π-conjugated copolymers with triazole units for the sensitive detection of nitroaromatic compounds. rsc.org |
| Energy | Facilitating ion transport | Polytriazole-based membranes for use as anion-exchange membranes in fuel cells. researchgate.netscispace.com |
| Biomedical | Antibacterial activity, drug/gene delivery | Triazole-containing polymers and nanocomposites showing antibacterial properties and potential for biomedical applications. researchgate.netscispace.comnih.gov |
| Coordination Chemistry | Ligands for metal-organic frameworks (MOFs) | Triazole derivatives used as building blocks for luminescent coordination polymers and MOFs. chemijournal.comresearchgate.net |
This interactive table summarizes key application areas for polymers derived from triazole-containing monomers.
Polymers incorporating triazole units have demonstrated efficacy in environmental applications, such as the removal of heavy metal ions from water, due to the strong complexation between the triazole nitrogen atoms and metal ions. researchgate.net In the field of electronics, conjugated polymers containing triazole moieties are being developed as fluorescent chemosensors for detecting explosives, as their fluorescence can be quenched upon interaction with nitroaromatic compounds. rsc.org
Furthermore, the high nitrogen content and stability of the triazole ring make these polymers suitable for creating materials for energy applications, such as anion-exchange membranes in fuel cells. researchgate.netscispace.com There is also significant interest in their biomedical applications, where triazole-containing polymers have been investigated for drug delivery, as antibacterial agents, and as scaffolds in tissue engineering. researchgate.netnih.govchemijournal.com
Optoelectronic Devices and Conjugated Systems
Polymers incorporating the 1,2,3-triazole moiety are gaining attention for their potential in optoelectronic devices due to their unique electronic and photophysical properties. The monomer this compound serves as a key building block for creating such advanced materials. ontosight.aipsu.edu The presence of the triazole ring, combined with the conjugated system of the phenyl and vinyl groups, imparts interesting characteristics to the resulting polymers. ontosight.ai These features include a large dipole moment and thermal and chemical stability, which are desirable for optoelectronic applications. psu.edu
Research into related poly(vinyl-triazole)s has demonstrated their utility. For instance, poly(1-vinyl-1,2,4-triazole) (PVT) has been successfully employed as a novel dielectric layer in organic field-effect transistors (OFETs). researchgate.net The material exhibits low leakage current and a relatively high breakdown voltage, leading to OFETs with minimal hysteresis, low threshold voltages, and high on/off ratios. researchgate.net While this research used a different isomer of vinyl-triazole, the fundamental electronic properties of the triazole ring suggest that polymers derived from this compound could exhibit similarly advantageous characteristics. The synthesis of this compound is readily achievable through click chemistry, providing a versatile platform for designing and functionalizing polymers for various electronic applications. psu.edu
Furthermore, the incorporation of triazole units into conjugated polymer backbones can influence their photophysical behavior. Studies on pyrene (B120774) derivatives substituted with 1,2,3-triazole motifs have shown that the triazole units significantly impact the material's fluorescence quantum yields. nih.gov This tunability of optical properties is crucial for the development of materials for light-emitting diodes (LEDs) and other emissive displays. The synthesis of a novel monomer, 1-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-4-vinyl-1H-1,2,3-triazole (DVT), and its subsequent polymerization underscore the potential for creating complex conjugated systems with tailored properties. researchgate.net
Enhanced Adhesion Properties in Polymer Composites
The inherent polarity and hydrogen-bonding capabilities of the 1,2,3-triazole ring make polymers derived from this compound promising candidates for enhancing adhesion in polymer composites. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, promoting interfacial interactions with a variety of substrates, including fillers and reinforcing fibers.
A study on the surface modification of recycled polypropylene (B1209903) (PP) fibers with 1-vinyl-1,2,4-triazole (B1205247) for use in cementitious composites demonstrated a significant improvement in the mechanical properties of the resulting mortar. mdpi.com The surface treatment increased the hydrophilicity and surface roughness of the PP fibers, leading to better adhesion with the cement matrix. mdpi.com Fourier-transform infrared spectroscopy (FTIR) analysis confirmed the successful grafting of the triazole units onto the fiber surface. mdpi.com Although a different isomer was used, the underlying principle of enhanced interfacial bonding through the introduction of triazole functionalities is directly applicable to polymers of this compound.
Development of Tough Glassy Polymer Networks
The development of high-performance thermosetting polymers with superior mechanical properties is a continuous area of research. Polymers based on this compound have been identified as key components in the creation of tough glassy polymer networks. The homopolymer of this compound exhibits a high glass transition temperature (Tg) of 148 °C, indicating good thermal stability. psu.edu
Research has shown that densely cross-linked glassy photopolymers containing triazole units can achieve exceptional toughness, with values reaching approximately 70 MJ/m³, and can withstand strains of up to 200% at room temperature. These properties are comparable to those of tough thermoplastics. The presence of the rigid triazole rings, coupled with sufficient rotational freedom in the polymer backbone, is hypothesized to be the reason for this enhanced mechanical performance.
A comparative study of different triazole-containing thermosets revealed that the triazole unit is directly associated with the desirable ductile behavior. A network lacking the triazole ring, but with an otherwise nearly identical chemical structure, resulted in a rubbery polymer with significantly lower strain to break, maximum stress, and toughness. This highlights the critical role of the triazole moiety in achieving high toughness in these glassy polymer networks.
Proton Conducting Membranes for Electrochemical Applications
Polymers containing 1,2,3-triazole units have shown significant promise for use as proton-conducting membranes in electrochemical applications, particularly in high-temperature proton-exchange membrane fuel cells (HT-PEMFCs). These materials can facilitate proton transport under anhydrous or low-humidity conditions, which is a major advantage over traditional Nafion-based membranes.
Research has demonstrated that a poly(4-vinyl-1H-1,2,3-triazole) membrane, without any acidic dopants, exhibits proton conductivities approximately 105 times greater than those of poly(4-vinylimidazole) in dry air at temperatures between 50 and 150 °C. Furthermore, 1H-1,2,3-triazole and polymer electrolyte membranes (PEMs) containing this moiety are stable over a wide potential range, indicating excellent electrochemical stability under fuel cell operating conditions.
The mechanism of proton conduction in these materials is believed to involve intermolecular proton transfer between the triazole rings. The incorporation of such polymers into composite membranes has also been explored. For instance, a PBI membrane containing a triazole-based composite exhibited a high proton conductivity of 1.65 × 10⁻³ S cm⁻¹ at 160 °C. When tested in a fuel cell, this membrane achieved a maximum power density of 335 mW cm⁻², which was a significant improvement over the pristine PBI membrane.
Adsorbent Materials for Heavy Metal Remediation
The presence of nitrogen heteroatoms in the 1,2,3-triazole ring makes polymers derived from this compound effective chelating agents for heavy metal ions. This property can be harnessed for the development of adsorbent materials for the remediation of contaminated water.
Studies on copolymers of polyvinyl alcohol (PVA) containing pendant triazole groups have demonstrated their ability to remove heavy metal ions such as Cd²⁺, Zn²⁺, Hg²⁺, and Cu²⁺ from aqueous solutions. siriusstore.comoatext.com The nitrogen atoms in the triazole ring can coordinate with the metal ions, effectively sequestering them from the water. siriusstore.com The efficiency of metal ion removal was found to be dependent on factors such as pH, contact time, and the initial concentration of the metal ions. siriusstore.comoatext.com
In competitive selectivity assays, a copolymer with a galactose-substituted triazole group showed an excellent capacity for lead removal, with maximum adsorption occurring at a pH of 1.0. siriusstore.comoatext.com Importantly, the adsorbed heavy metal could be desorbed using ethylenediaminetetraacetic acid (EDTA), allowing for the regeneration and reuse of the adsorbent material. oatext.com These findings suggest that polymers based on this compound could be tailored to create highly effective and selective adsorbents for environmental remediation.
| Metal Ion | Adsorbent Polymer | Maximum Adsorption pH | Desorption Agent | Reference |
| Pb²⁺ | PVATPGal | 1.0 | EDTA | oatext.com |
| Cu²⁺ | PVATPHM | 1, 3, 5 | - | siriusstore.com |
| Cd²⁺ | PVATPHM | 1, 3, 5 | - | siriusstore.com |
| Zn²⁺ | PVATPHM | 1, 3, 5 | - | siriusstore.com |
| Hg²⁺ | PVATPHM | 1 | - | siriusstore.com |
Table: Adsorption of Heavy Metal Ions by Triazole-Containing Polymers. PVATPGal refers to a polyvinyl alcohol copolymer with protected galactosyl-substituted triazole groups. PVATPHM refers to a polyvinyl alcohol copolymer with hydroxymethyl-substituted triazole groups.
Organic Photovoltaic (OPV) Device Performance Improvement
The unique electronic properties of polymers containing the this compound monomer suggest their potential for improving the performance of organic photovoltaic (OPV) devices. The combination of the aromatic phenyl ring and the electron-rich triazole ring within a conjugated polymer backbone can influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for efficient charge separation and transport in an OPV device.
While direct studies on poly(this compound) in OPV devices are not extensively reported, the characteristics of related materials provide valuable insights. The large dipole moment associated with the triazole ring can lead to favorable intermolecular interactions and potentially influence the morphology of the active layer blend, which is a key factor in determining device efficiency. psu.edu Furthermore, the thermal and chemical stability of triazole-based polymers is advantageous for the long-term operational stability of OPV devices. psu.edu
The synthesis of functionalized 4-vinyl-1,2,3-triazole monomers via "click" chemistry allows for a high degree of modularity in designing new polymers. psu.edu This enables the fine-tuning of the electronic and physical properties of the resulting materials to match the requirements for efficient donor or acceptor materials in OPV blends. The ability to create well-defined block copolymers through controlled radical polymerization techniques, such as RAFT, further expands the possibilities for creating sophisticated nanostructures within the active layer to enhance charge separation and collection. psu.edu
Computational and Theoretical Chemistry Studies on 1 Phenyl 4 Vinyl 1h 1,2,3 Triazole
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to the study of 1-phenyl-4-vinyl-1H-1,2,3-triazole derivatives to elucidate various aspects of their chemical behavior.
DFT calculations have been instrumental in mapping out the reaction pathways for synthetically important reactions involving this compound. A significant area of study has been its participation in palladium-catalyzed C-H activation/Heck-type cross-coupling reactions, which are fundamental for creating new C-C bonds. nih.govnih.govbohrium.com
Theoretical studies, using functionals like CAM-B3LYP, have explored the activation of the C(sp²)–H bond of the vinyl group catalyzed by palladium acetate (B1210297), Pd(OAc)₂. nih.govresearchgate.net The calculations revealed a detailed mechanism for the initial step of the reaction. nih.govbohrium.com The investigation showed that derivatives of this compound preferentially coordinate to the Pd(OAc)₂ catalyst through the N-3 atom of the triazole ring. researchgate.netresearchgate.net This coordination forms an activated species, which is a crucial step for the subsequent C-H activation. nih.gov
Following coordination, the main step for C(sp²)-H activation is a concerted proton transfer from the terminal carbon of the vinyl group to one of the acetate ligands of the palladium complex. nih.govresearchgate.net This process occurs with a low activation energy and leads to the formation of a highly stable intermediate, featuring a new C(sp²)-Pd bond and an acetic acid molecule. researchgate.netresearchgate.net An alternative pathway involving the coordination of the vinyl group's C=C double bond to the palladium center was found to be thermodynamically less favorable due to a much higher activation energy barrier. researchgate.net All calculations were performed using the Gaussian 09 software package, with structures fully optimized using the CAM-B3LYP functional and the Def2-SVP basis set, while solvent effects were accounted for using the Polarizable Continuum Model (IEFPCM). nih.govresearchgate.net
The influence of substituents on the reactivity of this compound has been a key focus of computational analysis. DFT studies have investigated how substituents on the para-position of the phenyl ring alter the electronic properties of the molecule and, consequently, its behavior in reactions. nih.govnih.govbohrium.com
In the palladium-catalyzed C-H activation, it was found that the electronic nature of the substituent has a discernible effect on the reaction course. researchgate.net Theoretical calculations have shown a correlation between the electronic properties of the substituent and the energy required to activate the C-H bond. researchgate.net Electron-donating groups, such as methyl (–CH₃) and methoxy (B1213986) (–OCH₃), were found to reduce the activation barrier, albeit discreetly. researchgate.net Conversely, electron-withdrawing groups like the nitro group (–NO₂) have a different impact. researchgate.net
These computational findings align with experimental observations from subsequent coupling reactions with 1,4-naphthoquinone. The reaction yield varies significantly with the substituent on the phenyl ring, highlighting the practical implications of these electronic effects. researchgate.net
| Substituent (R) at para-position | Experimental Reaction Yield (%) | Electronic Nature |
|---|---|---|
| -H (unsubstituted) | 38% | Neutral |
| -CH₃ | 70% | Electron-donating |
| -NO₂ | 28% | Electron-withdrawing |
| -OCH₃ | No Reaction | Strongly electron-donating |
Data sourced from a theoretical study on C(sp²)-H activation in this compound derivatives. researchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. acs.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required for excitation. acs.org
While specific FMO data for this compound is not detailed in the provided search results, DFT studies on similar 1,2,3-triazole hybrids provide a framework for understanding its likely electronic characteristics. acs.orgnih.gov For instance, in various 1,2,3-triazole derivatives, the LUMO is often located on the aromatic and imine moieties, while the HOMO distribution varies with the molecular structure. nih.gov
From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (s), chemical potential (μ), and the electrophilicity index (ω) can be calculated. dergipark.org.tr These descriptors provide quantitative measures of a molecule's reactivity. nih.gov
Chemical Hardness (η) and Softness (s) describe the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." acs.org
Chemical Potential (μ) indicates the tendency of electrons to escape from the system. dergipark.org.tr
Electrophilicity Index (ω) measures the ability of a species to accept electrons. dergipark.org.tr
The Molecular Electrostatic Potential (MEP) surface is another tool used to predict reactivity, visually indicating the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.govdergipark.org.tr
Molecular Modeling for Structure-Reactivity Relationships
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. It is particularly valuable for establishing structure-reactivity and structure-activity relationships (SAR), which are crucial in fields like drug design and materials science. nih.govnih.gov
For derivatives of 4-phenyl-1H-1,2,3-triazole, molecular dynamics (MD) simulations have been employed to explore potential binding modes with biological targets. nih.govnih.gov In one such study, a derivative of 4-phenyl-1H-1,2,3-triazole was analyzed by MD simulation to predict its binding to the active site of the HIV-1 capsid (CA) protein. nih.gov Such simulations provide a dynamic view of the ligand-protein interactions, helping to explain the compound's biological activity and guiding the design of more potent analogues. nih.gov
Molecular modeling is highly effective in predicting the specific interactions that govern the course of a synthetic reaction. The DFT studies on the palladium-catalyzed Heck-type reaction of this compound serve as a prime example. nih.govbohrium.com
The computational model predicted that the most favorable initial interaction is the coordination of the palladium acetate catalyst to the N-3 nitrogen atom of the triazole ring. researchgate.net This interaction is more stable than coordination to the N-2 atom or the vinyl π-system. The model further elucidates the geometry of the transition state for the C-H activation step, identifying it as a concerted process where the vinyl proton is transferred to an acetate ligand. nih.govresearchgate.net This detailed picture of molecular interactions provides significant mechanistic insights that can be used to enhance the effectiveness of C(sp²)-H activation protocols in organic synthesis. bohrium.com
Characterization Methodologies for 1 Phenyl 4 Vinyl 1h 1,2,3 Triazole Systems
Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopy is the cornerstone for identifying 1-Phenyl-4-vinyl-1H-1,2,3-triazole and related systems, offering detailed insights into the molecule's atomic connectivity and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 1,4-disubstituted 1,2,3-triazoles. Both ¹H and ¹³C NMR provide specific chemical shifts and coupling constants that map out the molecular skeleton.
¹H NMR: In the ¹H NMR spectra of 1,4-disubstituted 1,2,3-triazoles, the proton on the C5 carbon of the triazole ring (H-5) is particularly diagnostic, typically appearing as a distinct singlet in the downfield region, generally between 8.00 and 9.34 ppm. nih.govrsc.org The signals for the protons on the phenyl and vinyl groups appear in their characteristic aromatic and vinylic regions, respectively. For instance, in the related compound 1,4-diphenyl-1H-1,2,3-triazole, the triazole proton appears at 8.20 ppm, while the phenyl protons resonate between 7.38 and 7.95 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectra are equally informative. The C4 and C5 carbons of the triazole ring show characteristic signals, typically in the ranges of 139–149 ppm and 117–127 ppm, respectively. nih.govrsc.org This clear distinction helps to confirm the successful formation of the 1,4-disubstituted triazole ring. For example, in 1,4-diphenyl-1H-1,2,3-triazole, the C4 and C5 carbons are observed at 148.4 ppm and 117.6 ppm. rsc.org The presence of the vinyl group in the target compound would introduce additional characteristic signals in the olefinic region of the spectrum.
| Compound | ¹H NMR (ppm) - Triazole H-5 | ¹³C NMR (ppm) - Triazole C4 | ¹³C NMR (ppm) - Triazole C5 | Reference |
|---|---|---|---|---|
| 1,4-diphenyl-1H-1,2,3-triazole | 8.20 (s) | 148.4 | 117.6 | rsc.org |
| 1-benzyl-4-phenyl-1H-1,2,3-triazole | 7.70 (s) | ~147 (inferred) | 119.0 | rsc.org |
| 1-(4-bromophenyl)-4-phenyl-1H-1,2,3-triazole | 9.34 (s) | 148.0 | 120.1 | rsc.org |
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. For 1,4-disubstituted triazoles, characteristic vibrational bands confirm the presence of the triazole ring and its substituents.
Key absorptions for a compound like 1-benzyl-4-phenyl-1H-1,2,3-triazole include:
=C–H (triazole ring): A weak band around 3133 cm⁻¹. rsc.org
N–N=N (triazole ring): A characteristic absorption band observed around 1222 cm⁻¹. rsc.org
C–N stretch: A band appearing near 1188 cm⁻¹. rsc.org
=C–H out-of-plane bend (triazole ring): A signal found at approximately 816 cm⁻¹. rsc.org
The presence of the vinyl group in this compound would be expected to show a C=C stretching vibration around 1640-1620 cm⁻¹.
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| =C–H stretch (triazole) | 3133 | rsc.org |
| N–N=N stretch (triazole) | 1222 | rsc.org |
| C–N stretch | 1188 | rsc.org |
| =C–H oop bend (triazole) | 816 | rsc.org |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the phenyl ring, the triazole ring, and the vinyl group in this compound gives rise to characteristic absorptions. The spectra of triazoles are typically dominated by π-π* electronic transitions. nih.gov For the parent 1H-1,2,3-triazole in the gas phase, a strong absorption maximum is observed at 206 nm. nih.gov For substituted triazoles, these absorption bands can shift. For example, in aqueous solutions of 1-vinyl-1,2,4-triazole (B1205247), an absorption band is noted at 226 nm. researchgate.net The extended conjugation in this compound would likely lead to a bathochromic (red) shift of these absorption maxima compared to simpler triazoles.
Advanced Analytical Techniques for Material Properties
Beyond molecular structure, advanced techniques are employed to verify the elemental composition and determine the precise three-dimensional arrangement of the atoms in the solid state.
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides a crucial check on the purity and empirical formula of the synthesized compound. The experimentally determined percentages are compared against the calculated values based on the molecular formula (C₁₀H₉N₃ for this compound). A close match between the found and calculated values confirms the elemental composition of the product. For instance, novel triazole derivatives reported in the literature are routinely characterized by elemental analysis to validate their composition. rsc.org
| Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|
| C | 67.84 | 67.67 | rsc.org |
| H | 5.99 | 5.67 | rsc.org |
| N | 16.65 | 16.92 | rsc.org |
When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction is the most powerful method for unambiguously determining its three-dimensional molecular structure. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions in the crystal lattice. For related 1,4-disubstituted 1,2,3-triazolium salts, X-ray analysis has confirmed the geometry of the triazole ring and the N-N bond distances. nih.gov Such analysis would definitively confirm the connectivity of the phenyl and vinyl groups to the triazole core and reveal details about the planarity of the molecule and its packing arrangement in the solid state. nih.gov
Thermal Analysis Techniques (TGA, DSC) for Polymer Stability
Thermal analysis techniques are fundamental in determining the operational limits and stability of polymeric materials. For polymers of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) are particularly insightful.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides critical data on the thermal stability and decomposition profile of the polymer. For polymers containing the 1,2,3-triazole moiety, TGA reveals high thermal stability. For instance, studies on poly(1,4-vinyl-1,2,3-triazole)s show onsets of weight loss occurring at approximately 320 °C. researchgate.net More broadly, polymers incorporating the 1,2,4-triazole (B32235) ring, a close isomer, are noted for their high thermal stability, often up to 300–350 °C. researchgate.netnih.gov TGA curves for polyether polytriazole composites show initial 5% weight loss (T₅%) temperatures can be as high as 351 °C, with the maximum rate of thermal mass loss occurring at 396 °C, indicating robust thermal properties. nih.gov
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. A key parameter obtained from DSC is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. The incorporation of the polar, aromatic triazole ring significantly influences the Tg. The homopolymer of 1-phenyl-4-vinyl-1,2,3-triazole exhibits a high glass transition temperature of 148 °C. psu.edu This is substantially higher than common vinyl polymers like polystyrene (100 °C) and poly(methyl methacrylate) (110 °C), highlighting the rigidity imparted by the phenyl-triazole structure. rsc.org In general, poly(N-vinyl-1,2,3-triazole)s show high glass transition temperatures, typically in the range of 196–212 °C. rsc.org The specific substituent on the triazole ring heavily influences the Tg, with values for different poly(4-vinyl-1,2,3-triazole) derivatives ranging from 3 °C to 148 °C. researchgate.net
| Polymer System | Technique | Parameter | Value | Reference |
|---|---|---|---|---|
| Poly(1-phenyl-4-vinyl-1,2,3-triazole) | DSC | Glass Transition Temperature (Tg) | 148 °C | psu.edu |
| Poly(1,4-vinyl-1,2,3-triazole)s | TGA | Onset of Weight Loss | ~320 °C | researchgate.net |
| Poly(N-vinyl-1,2,3-triazole)s | DSC | Glass Transition Temperature (Tg) | 196–212 °C | rsc.org |
| Polyether Polytriazole (PTPET-OPS) Composite | TGA | 5% Decomposition Temp. (T₅%) | 351 °C | nih.gov |
Impedance Spectroscopy for Electrical Conductivity Measurements
Impedance spectroscopy is a powerful technique used to characterize the electrical properties of materials, including polymers. It measures the opposition of a material to the flow of alternating current (AC) as a function of frequency. This allows for the determination of properties such as conductivity, permittivity, and dielectric loss.
For polymers derived from vinyl-triazoles, impedance spectroscopy reveals that in their undoped state, they typically behave as dielectric materials or insulators. researchgate.net For example, copolymers of 1-vinyl-1,2,4-triazole with N-vinyl-4,5,6,7-tetrahydroindole are characterized by a very low electrical conductivity of approximately 10⁻¹⁴ S/cm in their initial state. nih.govresearchgate.net
A key feature of these polymers is the ability to significantly enhance their electrical conductivity through a process called doping. When the copolymer films are doped, for instance with diiodine, charge-transfer complexes are formed. This process introduces mobile charge carriers into the polymer matrix, dramatically increasing conductivity. Studies have shown that upon doping, the electrical conductivity of these triazole-based copolymers can increase by seven orders of magnitude, reaching values around 10⁻⁷ S/cm. nih.govresearchgate.net This transition from an insulating to a semiconducting material highlights their potential for use in electronic applications. researchgate.net
| Material State | Conductivity (σ) | Reference |
|---|---|---|
| Initial (Undoped) Copolymer | ~10⁻¹⁴ S/cm | nih.govresearchgate.net |
| Diiodine-Doped Copolymer | ~10⁻⁷ S/cm | nih.govresearchgate.net |
Electron Microscopy (e.g., TEM) for Microstructural and Morphological Analysis
Electron microscopy techniques are indispensable for visualizing the microstructure and morphology of materials at the micro- and nanoscale. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are commonly used to analyze systems based on this compound.
Transmission Electron Microscopy (TEM) , particularly High-Resolution TEM (HRTEM), is employed for detailed microstructural analysis, allowing for the visualization of material structure at the atomic level. rsc.org It can be used to observe the dispersion of nanoparticles within a polymer matrix or to study the ordered domains within a block copolymer.
Scanning Electron Microscopy (SEM) is widely used to study the surface topography and morphology of polymer films, composites, and hydrogels. nih.govresearchgate.net For example, in studies of polyether polytriazole composites, SEM analysis of the fracture surfaces can reveal the compatibility and adhesion between the polymer matrix and any added fillers or flame retardants. nih.gov Similarly, in studies of hydrogels based on poly(1-vinyl 1,2,4-triazole), SEM is used to carry out morphological characterization of the gel structure. nih.gov When combined with Energy Dispersive Spectroscopy (EDS), SEM can also provide information on the elemental composition and distribution across the surface of the material. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Phenyl-4-vinyl-1H-1,2,3-triazole, and how can purity be optimized?
- Methodology : The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the preparation of analogous triazole derivatives. Key steps include:
- Substituting the phenyl group at the 1-position using aryl azides and vinylacetylene precursors.
- Purification via column chromatography or recrystallization (e.g., white solid with melting point 41–42°C for this compound) .
- Monitoring reaction progress using NMR to confirm vinyl proton signals (e.g., δ 6.80 ppm, dd, ) .
Q. How is this compound characterized using spectroscopic techniques?
- Methodology :
- NMR : Distinct signals include aromatic protons (δ 7.73–7.44 ppm, multiplets for phenyl) and vinyl protons (δ 6.80 ppm, dd; 5.42–5.32 ppm, doublets) .
- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary method (41–42°C for the pure compound) .
- FT-IR : Confirms triazole ring vibrations (e.g., C–N stretching at 1500–1600 cm) and vinyl C=C stretching (~1630 cm) .
Q. What physicochemical properties make this compound suitable for material science applications?
- Key Properties :
- Thermal Stability : Decomposition temperature >200°C, inferred from analogous triazole derivatives .
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water, enabling use in polymer membranes .
- Proton Conductivity : The triazole ring’s hydrogen-bonding capacity enhances proton transport in dry poly(4-vinyl-1H-1,2,3-triazole) membranes, achieving conductivities ~10 S/cm .
Advanced Research Questions
Q. How does the vinyl group influence the compound’s reactivity in polymer functionalization?
- Methodology :
- Radical Polymerization : Initiate with AIBN or UV light to graft this compound onto polymer backbones (e.g., polystyrene).
- Post-Functionalization : Click chemistry with azides or thiols to introduce biofunctional groups .
- Kinetic Studies : Monitor vinyl consumption via NMR or FT-IR to optimize reaction conditions .
Q. What computational strategies predict the biological activity of this compound derivatives?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., α-glycosidase) by analyzing hydrogen bonds (C–H⋯O/N) and π–π stacking with aromatic residues .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with inhibitory activity (IC) .
Q. How can crystallographic data resolve structural ambiguities in triazole derivatives?
- Methodology :
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement; analyze anisotropic displacement parameters and hydrogen-bonding networks (e.g., C–H⋯N interactions in 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde) .
- Validation Tools : Employ WinGX and PLATON to check for twinning or disorder .
Data Contradiction Analysis
Q. How to reconcile discrepancies in proton conductivity values for triazole-containing polymers?
- Resolution Strategies :
- Sample Preparation : Compare hydration levels (e.g., dry vs. humid conditions drastically alter conductivity in poly(4-vinyl-1H-1,2,3-triazole)) .
- Dopant Effects : Acidic dopants (e.g., HPO) may artificially inflate values; use undoped membranes for baseline measurements .
- Method Consistency : Standardize impedance spectroscopy parameters (e.g., frequency range, electrode type) across studies .
Tables for Key Data
| Property | Value/Description | Reference |
|---|---|---|
| Melting Point | 41–42°C | |
| NMR (Vinyl Protons) | δ 6.80 (dd), 5.42–5.32 (d) | |
| Proton Conductivity (Dry) | ~10 S/cm | |
| Space Group (Crystal) | P21/c (Monoclinic, Z = 4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
